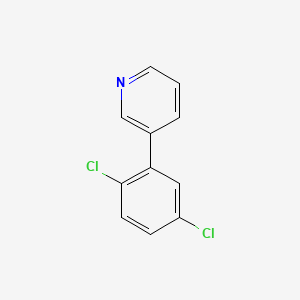

3-(2,5-Dichlorophenyl)pyridine

Description

Properties

Molecular Formula |

C11H7Cl2N |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

3-(2,5-dichlorophenyl)pyridine |

InChI |

InChI=1S/C11H7Cl2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H |

InChI Key |

XHMLVBIOTOLPEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Q & A

Q. What are the standard synthetic routes for 3-(2,5-dichlorophenyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves refluxing 2,5-dichlorobenzaldehyde with thioamide derivatives (e.g., 3-oxo-N-phenylpropanethioamide) in anhydrous ethanol using triethylamine as a catalyst. After 8 hours of reflux, the precipitate is filtered and recrystallized in THF to yield high-purity crystals . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol), catalyst loading (0.5–1.0 eq. triethylamine), and temperature (70–80°C) to enhance yield (>85%) and minimize side products like unreacted aldehyde intermediates.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Solvent | Anhydrous ethanol |

| Catalyst | Triethylamine |

| Recrystallization | THF, slow evaporation |

Q. How is the crystal structure of this compound derivatives characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed, using a Bruker SMART CCD detector at 294 K. Data refinement with SAINT software reveals bond lengths (e.g., C11–O2: 1.21 Å vs. C7–O1: 1.24 Å) and torsional angles (e.g., C8–C9–C10–C11: −143.4°), critical for understanding electronic effects from the dichlorophenyl group. The tetrahydropyridine ring adopts a half-chair conformation, and phenyl rings are nearly perpendicular to the thiochromenopyridine system . Refinement parameters (R factor = 0.043, wR = 0.112) ensure accuracy.

Key Structural Data :

| Parameter | Value |

|---|---|

| Bond Length (C11–O2) | 1.21 Å |

| Bond Angle (C8–C9–C10) | 113.5° |

| Torsion Angle (C9–C10–C11) | −143.4° |

Advanced Research Questions

Q. How do electronic effects of the dichlorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl substituents on the phenyl ring deactivate the pyridine nitrogen, reducing nucleophilicity. Computational DFT studies (M06/6-311G(d,p)) show enhanced electrophilicity at the pyridine C-4 position, favoring Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%) in DMF at 100°C, achieving >70% yield . Contrast with non-chlorinated analogs (e.g., 3-phenylpyridine) reveals slower kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹), confirming electronic modulation .

DFT Parameters :

| Functional | Basis Set | Property Analyzed |

|---|---|---|

| M06 | 6-311G(d,p) | HOMO-LUMO gap (4.2 eV) |

Q. What strategies resolve contradictions in observed vs. calculated bond lengths for dichlorophenyl-pyridine systems?

Methodological Answer: Discrepancies (e.g., C–O bond lengths in : 1.21 Å vs. 1.24 Å) arise from crystal packing effects or nitrogen’s electron-withdrawing influence. Multi-reference methods (CASSCF) or dispersion-corrected DFT (e.g., ωB97X-D) improve accuracy. For example, ωB97X-D/cc-pVTZ calculations reduce errors in C–O bond lengths to <0.02 Å . Pair distribution function (PDF) analysis of X-ray data can further validate computational models.

Q. How are structure-activity relationships (SAR) evaluated for bioactivity in dichlorophenyl-pyridine derivatives?

Methodological Answer: SAR studies involve synthesizing analogs (e.g., varying Cl positions or pyridine substituents) and testing against biological targets (e.g., kinase inhibition). For thiochromenopyridines, the 2,5-dichlorophenyl group enhances lipophilicity (logP = 3.2 vs. 2.5 for monochloro), improving membrane permeability. IC₅₀ values for antiproliferative activity in HeLa cells correlate with Cl substitution patterns: 2,5-dichloro (IC₅₀ = 1.2 µM) > 3,5-dichloro (IC₅₀ = 5.8 µM) .

Bioactivity Data :

| Derivative | IC₅₀ (HeLa Cells) | logP |

|---|---|---|

| 2,5-Dichloro | 1.2 µM | 3.2 |

| 3,5-Dichloro | 5.8 µM | 2.9 |

Q. What computational methods predict nonlinear optical (NLO) properties of this compound derivatives?

Methodological Answer: Density functional theory (DFT) with polarizable continuum models (PCM) evaluates hyperpolarizability (β) and dipole moments. For 2-(2,5-dichlorophenyl)pyridine-3-carbaldehyde (DCPPC), β = 1.5 × 10⁻³⁰ esu, comparable to urea (β = 0.65 × 10⁻³⁰ esu), suggesting NLO potential. Solvent effects (e.g., DMSO vs. chloroform) are modeled via PCM to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.